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molecular formula C9H11IO B8334223 1-Iodomethyl-2-methoxymethylbenzene

1-Iodomethyl-2-methoxymethylbenzene

Cat. No. B8334223
M. Wt: 262.09 g/mol
InChI Key: GACOMIXIXJABKQ-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a solution of imidazole (338 mg, 4.98 mmol) and triphenylphosphine (1.3 g, 4.98 mmol) in methylene chloride (10 mL) is added iodine (1.26 g, 4.98 mmol) in portions. The mixture is stirred at RT for 45 min then a solution of (2-methoxymethylphenyl)-methanol (630 mg, 4.14 mmol) in methylene chloride (3 mL) is added dropwise and stirring is continued for 3 h. The mixture is concentrated and the insoluble material is filtered. The filtrate is evaporated and the residue is purified by column chromatography using a gradient of 0-50% EtOAc/hexane as eluent to give the title compound.
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I:25]I.[CH3:27][O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH2:36]O>C(Cl)Cl>[I:25][CH2:36][C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=1[CH2:29][O:28][CH3:27]

Inputs

Step One
Name
Quantity
338 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.26 g
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
630 mg
Type
reactant
Smiles
COCC1=C(C=CC=C1)CO
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ICC1=C(C=CC=C1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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